

5-(2-Fluorobenzyl)thiadiazol-2-ylamine molecular weight and formula

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Compound of Interest

Compound Name: 5-(2-Fluorobenzyl)
[1,3,4]thiadiazol-2-ylamine

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Technical Guide: 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The document details the molecular formula and weight, outlines a detailed experimental protocol for its synthesis via acid-catalyzed cyclization of thiosemicarbazide, and presents a logical workflow for its preparation and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiadiazole derivatives in drug discovery and development.

Compound Identification and Properties

5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine is a substituted aminothiadiazole. The core structure consists of a five-membered 1,3,4-thiadiazole ring, which is known to be a versatile scaffold in the development of pharmacologically active agents. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine	
Synonyms	2-Amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole; 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine	
CAS Number	39181-53-8	
Molecular Formula	C ₉ H ₈ FN ₃ S	
Molecular Weight	209.24 g/mol	
Exact Mass	209.0423 g/mol	

Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and efficient method involves the cyclodehydration reaction between a carboxylic acid and thiosemicarbazide using a strong dehydrating agent. The following protocol is a generalized yet detailed procedure adapted from established methods for analogous compounds and is directly applicable for the synthesis of the title compound.

Reaction Scheme:

Synthesis of 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine

Materials:

- 2-(2-Fluorophenyl)acetic acid
- Thiosemicarbazide

- Phosphorus oxychloride (POCl_3) or Polyphosphoric acid (PPA)
- Crushed ice
- Aqueous ammonia or sodium bicarbonate solution
- Ethanol (for recrystallization)

Procedure:

- Reactant Mixture: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-(2-fluorophenyl)acetic acid and thiosemicarbazide.
- Addition of Cyclizing Agent:
 - Method A (Phosphorus Oxychloride): Cool the flask in an ice bath. Slowly and cautiously add phosphorus oxychloride (approximately 2-3 molar equivalents) to the mixture with constant stirring. POCl_3 is highly reactive and corrosive; appropriate safety precautions must be taken.
 - Method B (Polyphosphoric Acid): Add polyphosphoric acid to the flask in sufficient quantity to ensure the mixture is easily stirrable (typically 5-10 times the weight of the carboxylic acid).
- Reaction: Heat the reaction mixture under reflux. The reaction temperature and time will vary depending on the chosen cyclizing agent.
 - With POCl_3 , refluxing for 2-4 hours is typically sufficient.
 - With PPA, heating at 100-120°C for 1-3 hours is common.
 - The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, allow the reaction mixture to cool to room temperature.
- Precipitation: Carefully and slowly pour the cooled reaction mixture onto a large beaker filled with crushed ice. This step should be performed in a fume hood, especially if POCl_3 was

used, as it will react vigorously with water.

- **Neutralization:** Stir the resulting slurry until all the ice has melted. Neutralize the acidic solution by the slow addition of a suitable base (e.g., concentrated aqueous ammonia or a saturated solution of sodium bicarbonate) until the pH is approximately 7-8. The product will precipitate as a solid.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with cold water to remove any inorganic salts.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine.
- **Drying:** Dry the purified crystals in a vacuum oven.

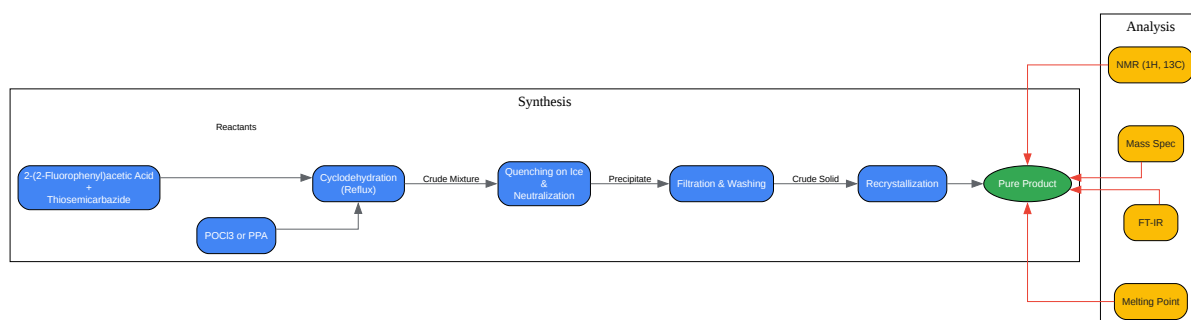
Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- **^1H and ^{13}C NMR Spectroscopy:** To elucidate the chemical structure.
- **FT-IR Spectroscopy:** To identify characteristic functional groups (e.g., N-H, C=N, C-S).
- **Mass Spectrometry (MS):** To confirm the molecular weight and fragmentation pattern.
- **Melting Point Analysis:** To assess the purity of the final product.

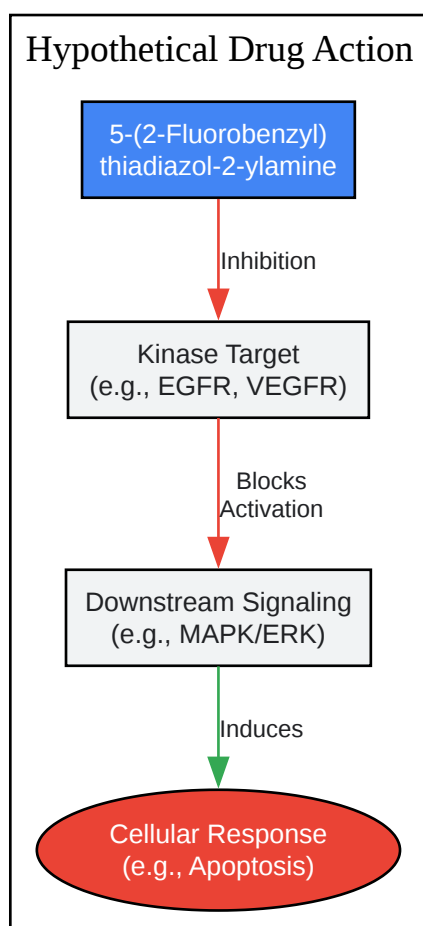
Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine and its potential role in a drug discovery signaling pathway.



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Caption: Synthetic workflow for 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine.



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Caption: Hypothetical signaling pathway inhibition by the target compound.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com